molecular formula C17H17N3O3 B1411349 methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate CAS No. 1428794-40-4

methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate

Cat. No. B1411349
CAS RN: 1428794-40-4
M. Wt: 311.33 g/mol
InChI Key: OELMQXQWDDBVHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate”, often involves condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .


Molecular Structure Analysis

The molecular structure of “methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate” is unique and offers potential for drug development and catalysis. The structure includes a pyrrole ring, which is known to possess diverse biological activities .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be involved in the chemical reactions of “methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate”.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate is involved in the synthesis of various chemical compounds. For example, it plays a role in the synthesis of Furo[2,3-b]pyrroles, which are obtained through thermolysis and phase-transfer catalysis conditions (Krutošíková et al., 1997).
  • It is also utilized in the synthesis of 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate, indicating its role in the formation of complex chemical structures through processes like alkylation, saponification, and acidification (Li et al., 2009).

Pharmacological Applications

  • The compound is used in the synthesis of new 1H-1-pyrrolylcarboxamides, indicating its potential pharmacological interest. These carboxamides are synthesized via acyl chlorides and are of interest due to their potential pharmacological activities (Bijev et al., 2003).
  • Additionally, it is involved in the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates, highlighting its significance in the development of compounds with potential medicinal properties (Lim et al., 2007).

Material Science and Corrosion Inhibition

  • In material science, derivatives of this compound, like Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, are studied as corrosion inhibitors for mild steel in sulfuric acid solutions. This demonstrates its potential application in protecting materials against corrosion (Elazhary et al., 2019).

properties

IUPAC Name

methyl 2-[(1-benzyl-3-cyanopyrrole-2-carbonyl)-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-19(12-15(21)23-2)17(22)16-14(10-18)8-9-20(16)11-13-6-4-3-5-7-13/h3-9H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELMQXQWDDBVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)C1=C(C=CN1CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid (7.3 g, 32.4 mmol) in N,N-Dimethylformamide (DMF) (100 mL) was treated with sarcosine methyl ester hydrochloride (12 g, 86 mmol) and DIPEA (30 mL, 172 mmol), followed by HATU (26 g, 68.4 mmol). The mixture was stirred at 40° C. for 1 hour. The mixture was cooled to room temperature, brine was added and the resultant was extracted with ethyl acetate. The combined extracts were washed with HCl (1M), followed by brine, dried over Na2SO4, filtered and concentrated. The residue was purified on silica gel (0-70% ethyl acetate/hexanes) to afford methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate (9.2 g, 29.6 mmol, 91% yield) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) ppm 7.31-7.38 (m, 3H). 7.20-7.26 (m, 2H) 6.73-6.78 (m, 1H) 6.40-6.46 (m, 1H) 5.17-5.26 (s, 2H) 4.16-4.26 (s, 2H) 3.71-3.80 (s, 3H) 3.06-3.15 (s, 3H); LCMS (m/z) ES+=312 (M+1).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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